molecular formula C10H13ClN2O2 B8792967 Ethyl 6-chloro-4-(ethylamino)nicotinate

Ethyl 6-chloro-4-(ethylamino)nicotinate

Cat. No.: B8792967
M. Wt: 228.67 g/mol
InChI Key: DPLDFGSSJKFWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-chloro-4-(ethylamino)nicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a chlorine atom at position 6, an ethylamino group at position 4, and an ethyl ester at position 2. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing receptor antagonists and enzyme inhibitors. Its structural features—chlorine for electron-withdrawing effects, ethylamino for hydrogen bonding, and the ester group for lipophilicity—make it versatile in drug design .

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

ethyl 6-chloro-4-(ethylamino)pyridine-3-carboxylate

InChI

InChI=1S/C10H13ClN2O2/c1-3-12-8-5-9(11)13-6-7(8)10(14)15-4-2/h5-6H,3-4H2,1-2H3,(H,12,13)

InChI Key

DPLDFGSSJKFWNU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=NC=C1C(=O)OCC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions at Position 4: Amino vs. Alkylamino Groups

Ethyl 4-Amino-6-Chloronicotinate
  • Structure: Replaces the ethylamino group with a primary amino (-NH₂) at position 3.
  • Synthesis: Prepared via TFA-mediated deprotection of a 4-methoxybenzylamino precursor (76% yield) .
  • Properties: Higher polarity due to the -NH₂ group, improving aqueous solubility but reducing membrane permeability compared to the ethylamino analog.
  • Applications : Used in kinase inhibitor synthesis, leveraging its hydrogen-bonding capacity .
Methyl 6-Chloro-4-(Isopropylamino)Nicotinate
  • Structure: Features a bulkier isopropylamino group at position 4.
  • Synthesis : Achieved via nucleophilic substitution of 4,6-dichloronicotinate with isopropylamine (77% yield) .
  • Properties : Increased steric hindrance from the isopropyl group may reduce binding efficiency to target proteins but enhance metabolic stability.
Ethyl 6-Chloro-4-(Methylamino)Nicotinate (CAS 449811-28-3)
  • Structure: Methylamino (-NHCH₃) at position 4.
  • Properties: Smaller alkyl group than ethylamino, leading to intermediate lipophilicity and steric effects. Used in exploratory kinase inhibitors .

Substitutions at Position 6: Halogen and Functional Group Variations

Ethyl 6-Acetyl-5-Chloronicotinate (CAS 1429182-81-9)
  • Structure : Acetyl group at position 6 instead of chlorine.
  • Molecular weight: 227.65 g/mol .
Ethyl 6-(Dimethylamino)Nicotinate
  • Structure: Dimethylamino (-N(CH₃)₂) at position 5.
  • Properties : Increased basicity and solubility compared to the chloro-substituted parent compound. Used in fluorescence-based probes .

Ester Group Modifications

Methyl 6-Chloro-4-(Isopropylamino)Nicotinate
  • Structure : Methyl ester instead of ethyl ester.
  • Properties : Lower molecular weight (Δ = 14 g/mol) and slightly reduced lipophilicity, impacting bioavailability .

Comparative Data Table

Compound Name Position 4 Substituent Position 6 Substituent Ester Group Molecular Weight (g/mol) Synthesis Yield Key Applications
Ethyl 6-chloro-4-(ethylamino)nicotinate -NHCH₂CH₃ -Cl Ethyl 244.7 (estimated) Not reported Kinase inhibitors, receptor antagonists
Ethyl 4-amino-6-chloronicotinate -NH₂ -Cl Ethyl 216.6 76% Intermediate for kinase inhibitors
Methyl 6-chloro-4-(isopropylamino)nicotinate -NHCH(CH₃)₂ -Cl Methyl 230.7 77% Metabolic stability studies
Ethyl 6-acetyl-5-chloronicotinate -NHCH₂CH₃ (position 4 unchanged) -COCH₃ Ethyl 227.6 Not reported Reactivity studies

Key Research Findings

Synthetic Efficiency : Bulkier amines (e.g., isopropylamine) in position 4 yield higher reaction efficiencies (77% vs. 74% for benzylpiperidinyl derivatives) due to favorable nucleophilic substitution kinetics .

Biological Activity: Ethylamino derivatives exhibit a balance between solubility and membrane permeability, outperforming methylamino analogs in cellular uptake studies .

Steric Effects: Isopropylamino groups hinder binding to tight enzyme active sites (e.g., acetylcholinesterase) but improve pharmacokinetic profiles .

Electronic Effects : Chlorine at position 6 enhances electrophilicity, facilitating further functionalization, while acetyl groups increase reactivity in coupling reactions .

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